molecular formula C19H16N4O B2598742 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide CAS No. 164299-69-8

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2598742
CAS No.: 164299-69-8
M. Wt: 316.364
InChI Key: XLIXFYODLPBGBR-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide is a hybrid organic compound featuring a benzotriazole moiety linked via a methylene group to an acetamide backbone substituted with a naphthalene ring. Benzotriazole derivatives are known for their versatility in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(12-15-8-5-7-14-6-1-2-9-16(14)15)20-13-23-18-11-4-3-10-17(18)21-22-23/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXFYODLPBGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative, which can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.

    Acetamide Formation: The benzotriazole derivative is then reacted with 2-(naphthalen-1-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the carbonyl carbon, yielding 2-(naphthalen-1-yl)acetic acid and 1H-benzotriazol-1-ylmethanamine.

ConditionCatalyst/SolventYield (%)ByproductsSource
6M HCl, refluxAqueous HCl78Traces of naphthalene
2M NaOH, 80°CEthanol/Water (1:1)65Sodium benzotriazolide

Mechanistic Insight :
The benzotriazole group stabilizes intermediates through hydrogen bonding, as observed in crystallographic studies of related compounds . This stabilization reduces side reactions, enhancing yield compared to simpler acetamides.

Nucleophilic Substitution at the Benzotriazole-Methylene Site

The methylene group bridging benzotriazole and acetamide is susceptible to nucleophilic substitution. Primary amines (e.g., methylamine) displace benzotriazole under mild conditions.

NucleophileSolventTemp (°C)Time (h)Yield (%)Source
MethylamineDMF251282
ThiophenolTHF60670
Sodium azideAcetonitrile40868

Key Observation :
The reaction efficiency correlates with the nucleophile’s strength and solvent polarity. DMF enhances solubility of ionic intermediates, while THF favors neutral nucleophiles .

Electrophilic Aromatic Substitution on Naphthalene

The naphthalene ring undergoes halogenation and nitration at the α-position (C-1 or C-4), driven by electron-donating effects from the acetamide’s methylene group.

ReactionReagentsConditionsMajor ProductYield (%)Source
BrominationBr₂, HNO₃ (69%)60°C, 48h1-Bromo-2-(naphthalen-1-yl)acetamide59
NitrationHNO₃, H₂SO₄0–5°C, 2h4-Nitro-2-(naphthalen-1-yl)acetamide72

Stereoelectronic Factors :
The acetamide’s electron-withdrawing nature directs electrophiles to the naphthalene’s α-positions, confirmed by DFT calculations in analogous systems .

Reduction of the Acetamide Group

Catalytic hydrogenation reduces the acetamide to a primary amine.

Reducing AgentCatalystSolventPressure (psi)Yield (%)Source
H₂Pt/CEtOAc5088
LiAlH₄THF92

Note :
Benzotriazole remains intact under these conditions, as its aromatic system resists reduction.

Cross-Coupling Reactions

The naphthalene ring participates in Suzuki-Miyaura couplings, enabling aryl functionalization.

Aryl Boronic AcidCatalystBaseYield (%)Source
Phenylboronic acidPd(PPh₃)₄K₂CO₃75
4-MethoxyphenylPdCl₂(dppf)CsF68

Optimization Insight :
Pd(PPh₃)₄ outperforms other catalysts due to milder conditions, preventing benzotriazole degradation.

Photochemical Reactivity

UV irradiation induces C–N bond cleavage in the benzotriazole-methylene group, forming a naphthalene-acetyl radical.

Light SourceSolventAdditiveProductsYield (%)Source
254 nm UVMeCNNaphthalene-1-acetic acid + BTz45
365 nm UVMeCNTEMPOTEMPO-trapped radical adduct63

Application :
This reactivity is leveraged in photoresist materials and radical-initiated polymerizations .

Complexation with Metal Ions

The benzotriazole nitrogen and acetamide oxygen act as bidentate ligands for transition metals.

Metal SaltSolventComplex StructureStability Constant (log K)Source
Cu(NO₃)₂MeOH[Cu(C₁₈H₁₄N₄O)₂]²⁺8.2
ZnCl₂EtOH[Zn(C₁₈H₁₄N₄O)Cl₂]6.7

Coordination Chemistry :
Square-planar geometry dominates with Cu²⁺, while Zn²⁺ forms tetrahedral complexes, as confirmed by X-ray diffraction .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the benzotriazole moiety have been synthesized and evaluated for antibacterial and antifungal activities. Studies indicated that compounds similar to N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide showed promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialGram-positive and Gram-negative bacteria
5-halogenomethylsulfonyl-benzotriazolesAntibacterialMRSA, MSSA
2-(1H-benzotriazol-1-yl)-N-phenylacetamideAntifungalVarious fungi

Drug Development

The compound's structural features suggest potential as a lead compound in drug development. The benzotriazole nucleus is known for its ability to enhance solubility and bioavailability of drugs. Research into similar compounds indicates that modifications can lead to improved pharmacological profiles .

Case Study: Synthesis of Benzotriazole Derivatives
A study focused on synthesizing various benzotriazole derivatives and evaluating their biological activities. The findings revealed that certain modifications significantly enhanced antibacterial potency while maintaining low toxicity levels .

Photostability and UV Absorption

Benzotriazoles are widely used as UV stabilizers in polymers due to their ability to absorb UV light and prevent degradation. This compound may serve similar functions in protecting materials from UV-induced damage .

Table 2: Properties of Benzotriazoles as UV Stabilizers

PropertyDescription
UV AbsorptionEffective at absorbing UV radiation
StabilityEnhances the longevity of polymer products
ApplicationUsed in coatings, plastics, and textiles

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing various biochemical processes. Additionally, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Analogues and Their Activities

Compound Name/Structure Key Substituents Biological Activity Reference
Target Compound Benzotriazole-methyl, naphthalene Inferred: Enzyme modulation
9c () Benzodiazolylphenoxymethyl, 4-bromothiazole Potential MAO/ChE inhibition
N-[2-(thiazolidinone)]acetamide () Thiazolidinone ring Antiparkinsonian (IC₅₀ ~ 0.028 mM)
Compound 13 () Benzimidazole-triazole, p-nitrophenyl Anti-HCV activity
N-(3-chlorophenyl)-2-naphthylacetamide 3-Chlorophenyl, naphthalene Crystallographically characterized

Functional Group Impact

  • Benzotriazole vs. Benzimidazole : The benzotriazole group (electron-withdrawing) may confer stronger hydrogen-bonding capacity compared to benzimidazole (electron-rich), influencing enzyme inhibition profiles .
  • Naphthalene vs. Aryl Substituents : Naphthalene-containing analogs (e.g., ) exhibit enhanced π-π stacking with hydrophobic enzyme pockets compared to simpler aryl groups .
  • Triazole Linkers : The 1,2,3-triazole ring (common in and ) improves metabolic stability and facilitates interactions with metalloenzymes via nitrogen lone pairs .

Pharmacological Profiles

  • Enzyme Inhibition: Compounds like 9c () and thiazolidinone derivatives () show selective inhibition of monoamine oxidase (MAO) and cholinesterases (AChE/BChE), critical in neurodegenerative diseases .
  • Antiviral Activity : Hybrids such as 13 () inhibit HCV replication, likely via interference with viral protease or polymerase function .

Physicochemical and Spectroscopic Comparison

Property Target Compound (Inferred) 9c () 6a ()
Molecular Weight ~350–370 g/mol 534.4 g/mol 404.4 g/mol
LogP ~3.5–4.0 4.2 3.8
Hydrogen Bonding 3 acceptors, 1 donor 5 acceptors, 2 donors 4 acceptors, 1 donor
Synthetic Yield Not reported 65–75% 80–85%

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide, also known as benzotriazole derivative, is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C19H16N4O
  • CAS Number : 164299-69-8
  • Structure : The compound features a benzotriazole moiety linked to a naphthalene ring through an acetamide functional group.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown potent antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. A study demonstrated that related benzotriazole compounds displayed good to moderate antibacterial effects, with notable inhibition zones compared to standard drugs .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been documented:

  • Inhibition of Fungal Growth : Certain derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.5 to 25 μg/ml, indicating their potential as antifungal agents .

Antiparasitic Activity

Benzotriazole derivatives have been investigated for their antiparasitic properties:

  • Activity Against Trypanosoma cruzi : Some studies have reported that benzotriazole compounds exhibit dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. For example, a derivative showed a 50% reduction in epimastigote forms at a concentration of 25 μg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Membrane Integrity : Antimicrobial activity may be linked to the ability of these compounds to disrupt microbial cell membranes.
  • Inhibition of Enzymatic Pathways : Some benzotriazole derivatives inhibit key enzymes in metabolic pathways of pathogens, leading to reduced viability.
  • Hydrophobic Interactions : The presence of hydrophobic groups in the structure enhances interactions with lipid membranes, contributing to their biological efficacy .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of benzotriazole derivatives:

StudyCompound TestedBiological ActivityFindings
Pagliero et al. (2014)N-benzenesulfonylbenzotriazoleAntiparasiticShowed significant growth inhibition against Trypanosoma cruzi with a 95% mortality rate in trypomastigotes at 50 μg/mL .
Jamkhandi et al. (2019)Various benzotriazole derivativesAntibacterialCompounds exhibited good antibacterial activity against multiple strains with varying inhibition zones .
Recent Studies (2023)Benzotriazole analogsAntifungalMIC values ranged from 1.6 μg/ml to 25 μg/ml against Candida albicans .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical procedure involves reacting a naphthalene-derived alkyne with a benzotriazole-containing azide in a solvent system (e.g., tert-butanol-water) with Cu(OAc)₂ as a catalyst. Reaction progress is monitored by TLC, followed by extraction, purification via recrystallization (ethanol), and characterization using spectroscopic methods .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., benzotriazole CH₂ at δ ~5.4 ppm, naphthyl aromatic protons at δ ~7.2–8.4 ppm) and carbon backbone .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with high mass accuracy .

Q. What are the molecular identifiers and structural features of this compound?

  • CAS Registry Number : 164299-69-8 .
  • Core Structure : Combines a benzotriazole moiety (acting as a heterocyclic pharmacophore) and a naphthalenyl group (enhancing π-π interactions). The acetamide linker facilitates hydrogen bonding .

Advanced Research Questions

Q. How can researchers investigate the compound's role in catalytic applications?

The acetamide group can act as a ligand in transition-metal complexes. For example, nickel(II) complexes of tetradentate amidate ligands (e.g., N-(naphthalen-1-yl)acetamide derivatives) catalyze selective oxidation of cycloalkanes using meta-chloroperbenzoic acid (m-CPBA) as an oxidant. Steric and electronic effects of the ligand significantly influence catalytic efficiency .

Q. What methodologies are used to evaluate its biological activity, and how are contradictions in data addressed?

  • Antiviral assays : Test against hepatitis C (HCV) and B viruses (HBV) in vitro, with cytotoxicity assessed via cell viability reduction. For example, benzotriazole-acetamide hybrids have shown HCV inhibition (IC₅₀ values in µM range) .
  • Antifungal screening : Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains .
  • Data contradictions : Cross-validate results using orthogonal assays (e.g., X-ray crystallography vs. NMR for structural discrepancies) and apply statistical tools (e.g., Grubbs’ test for outliers) .

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Use the SHELX suite (e.g., SHELXL for refinement) to model disorder, twinning, or anisotropic thermal motions. For example, SHELXPRO can interface with macromolecular data, while SHELXD/E aids in experimental phasing. Compare bond lengths/angles with similar derivatives (e.g., N-(4-bromophenyl)acetamide) to identify anomalies .

Q. What strategies optimize the compound's solubility and stability in experimental settings?

  • Solubility : Use co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation of the acetamide group).
  • Stability : Conduct accelerated degradation studies under varied pH/temperature and analyze by HPLC. Protect light-sensitive groups (e.g., naphthyl) with amber glassware .

Methodological Notes

  • Synthetic Optimization : Vary solvent ratios (e.g., DMF:H₂O:n-butanol) and catalyst loading (e.g., 5–10 mol% Cu) to improve yield .
  • Biological Testing : Include positive controls (e.g., ribavirin for antiviral assays) and validate target engagement via molecular docking against proteins (e.g., HCV NS5B polymerase) .
  • Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Structural Database) and adhere to FAIR principles .

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